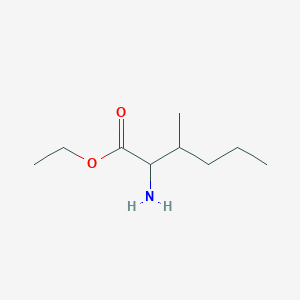

Ethyl 2-amino-3-methylhexanoate

Description

Ethyl 2-amino-3-methylhexanoate is a branched-chain amino acid ester characterized by an ethyl ester group, a primary amine at the second carbon, and a methyl substituent at the third carbon of a hexanoate backbone. For instance, methyl 2-amino-3-methylhexanoate (a methyl ester analog) is documented as a primary amine product, though it has been discontinued commercially .

Propriétés

Formule moléculaire |

C9H19NO2 |

|---|---|

Poids moléculaire |

173.25 g/mol |

Nom IUPAC |

ethyl 2-amino-3-methylhexanoate |

InChI |

InChI=1S/C9H19NO2/c1-4-6-7(3)8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |

Clé InChI |

NIJQNGGUEXDSGO-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)C(C(=O)OCC)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of 2-amino-3-methylhexanoic acid with ethyl halides, such as ethyl bromide or ethyl chloride, in the presence of a base like sodium hydroxide. This reaction also requires reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of ethyl 2-amino-3-methylhexanoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-3-methylhexanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of 2-amino-3-methylhexanol.

Substitution: Formation of N-substituted derivatives, depending on the substituent used.

Applications De Recherche Scientifique

Ethyl 2-amino-3-methylhexanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: It is used in the production of specialty chemicals, including flavors and fragrances.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-3-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The following compounds share structural similarities with ethyl 2-amino-3-methylhexanoate but differ in substituents, ester groups, or functional moieties:

Physicochemical and Application Differences

- Methyl 2-amino-3-methylhexanoate: Its discontinuation suggests challenges in stability or commercial demand, possibly linked to hydrolysis susceptibility of methyl esters .

- Ethyl (±)-3-hydroxyhexanoate: Simpler structure makes it a candidate for flavor/fragrance applications, unlike amino esters, which are more relevant in pharmaceuticals .

Research Implications and Gaps

- Amino Group Stability: Amino esters like methyl 2-amino-3-methylhexanoate may require protective strategies to prevent decomposition, as seen in hydrochloride salt formation for analogs .

Future Directions: Detailed studies on the hydrolysis kinetics, catalytic amination routes, and biological activity of ethyl 2-amino-3-methylhexanoate are needed to bridge existing knowledge gaps.

Activité Biologique

Ethyl 2-amino-3-methylhexanoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 2-amino-3-methylhexanoate is characterized by the presence of an amino group and an ester functional group, which contribute to its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 171.24 g/mol.

The biological activity of ethyl 2-amino-3-methylhexanoate can be attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The primary amine group allows for hydrogen bonding with proteins and nucleic acids, potentially influencing their structure and function.

- Ionic Interactions : The compound can form ionic interactions with negatively charged sites on biomolecules, which may modulate enzymatic activities or receptor binding.

- Hydrolysis : The ester bond can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical pathways.

Biological Activity Overview

Research has indicated several areas where ethyl 2-amino-3-methylhexanoate exhibits biological activity:

Comparative Analysis with Similar Compounds

To better understand the biological activity of ethyl 2-amino-3-methylhexanoate, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-4-methylpentanoate | C₇H₁₅NO₂ | Similar structure; potential for similar bioactivity. |

| Ethyl 2-amino-4-methylheptanoate | C₁₀H₂₁NO₂ | Longer carbon chain; may exhibit different pharmacokinetics. |

| Ethyl 2-amino-3-methylbutanoate | C₇H₁₅NO₂ | Shorter chain; used in various biochemical applications. |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of ethyl 2-amino-3-methylhexanoate against common bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 125 µg/mL for Staphylococcus aureus.

Case Study 2: Enzyme Modulation

In a separate study focusing on enzyme kinetics, ethyl 2-amino-3-methylhexanoate was found to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This inhibition was characterized by a decrease in Vmax while maintaining Km values, suggesting potential applications in metabolic regulation .

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay evaluated the effects of ethyl 2-amino-3-methylhexanoate on cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.